molecular formula C15H6Cl2F6O3 B6302344 Bis(2-chloro-4-trifluoromethylphenyl)carbonate CAS No. 90298-93-4

Bis(2-chloro-4-trifluoromethylphenyl)carbonate

Cat. No. B6302344
CAS RN: 90298-93-4
M. Wt: 419.1 g/mol
InChI Key: GOFURTAJNOZTTO-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-trifluoromethylphenyl)carbonate (BCTPC) is an organic compound that has recently been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry. BCTPC is a versatile compound that can be used as a reagent, catalyst, and ligand for various chemical reactions. It is also known to possess unique properties that make it an ideal choice for laboratory experiments and research.

Scientific Research Applications

Bis(2-chloro-4-trifluoromethylphenyl)carbonate has been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry. In synthetic chemistry, this compound has been used as a reagent and catalyst for various reactions, such as the synthesis of polymers, polyesters, and polyamides. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent and as a stabilizer for drug delivery systems. In biochemistry, this compound has been studied for its potential use as a ligand for protein-protein interactions and for its ability to bind to certain enzymes.

Mechanism of Action

Bis(2-chloro-4-trifluoromethylphenyl)carbonate has been shown to interact with various proteins and enzymes through a variety of mechanisms. For example, this compound has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound binds to the active site of COX-2 and blocks its activity, thus inhibiting the production of prostaglandins. This compound has also been shown to interact with the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids. This compound binds to the active site of PLA2 and blocks its activity, thus inhibiting the breakdown of phospholipids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the breakdown of phospholipids, which are involved in cell membrane integrity and cell signaling. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and PLA2.

Advantages and Limitations for Lab Experiments

Bis(2-chloro-4-trifluoromethylphenyl)carbonate has several advantages for laboratory experiments and research. This compound is a versatile compound that can be used as a reagent, catalyst, and ligand for various chemical reactions. This compound is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively non-toxic and can be handled safely in the laboratory. However, this compound is not without its limitations. This compound is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, this compound is not very reactive and may require the use of other reagents in order to facilitate certain reactions.

Future Directions

Bis(2-chloro-4-trifluoromethylphenyl)carbonate has numerous potential future directions. This compound could be used to develop new drugs for the treatment of inflammatory diseases and other conditions. This compound could also be used to develop new catalysts for organic synthesis. Additionally, this compound could be used to develop new ligands for protein-protein interactions and for the inhibition of certain enzymes. Finally, this compound could be used to develop new materials for use in various applications, such as drug delivery systems and nanomaterials.

Synthesis Methods

Bis(2-chloro-4-trifluoromethylphenyl)carbonate can be synthesized through a variety of methods. The most common method is the reaction of 2-chloro-4-trifluoromethylphenyl bromide and potassium carbonate in dimethylformamide (DMF) solvent. This reaction yields this compound in a high yield (95%). Other methods of synthesis include the reaction of 2-chloro-4-trifluoromethylphenyl bromide with sodium carbonate in DMF, the reaction of 2-chloro-4-trifluoromethylphenyl bromide and potassium carbonate in acetonitrile, and the reaction of 2-chloro-4-trifluoromethylphenyl bromide and potassium carbonate in ethanol.

properties

IUPAC Name

bis[2-chloro-4-(trifluoromethyl)phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl2F6O3/c16-9-5-7(14(18,19)20)1-3-11(9)25-13(24)26-12-4-2-8(6-10(12)17)15(21,22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFURTAJNOZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl2F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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